Boc-D-4-Pal-OH

Peptide Stability Chiral Purity Enantiomeric Excess

Boc-D-4-Pal-OH is the D-configured, Boc-protected 4-pyridylalanine building block essential for Boc-strategy SPPS. The D-configuration ensures proteolytic resistance; L-isomer substitution compromises peptide stability. Fmoc analogs are chemically incompatible, requiring complete workflow changes. In receptor binding, D- vs. L-configuration determines target recognition entirely. For P. aeruginosa elastase inhibitor design, only enantiomerically pure D-4-pyridylalanine delivers stereochemically defined peptidomimetics. Procure Boc-D-4-Pal-OH to maintain synthetic compatibility, stereochemical integrity, and biological function.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 37535-57-2; 37535-58-3
Cat. No. B2488376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-4-Pal-OH
CAS37535-57-2; 37535-58-3
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
InChIKeyFNYWDMKESUACOU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-4-Pal-OH (CAS 37535-58-3): A Boc-Protected D-4-Pyridylalanine Building Block for Peptide Synthesis


Boc-D-4-Pal-OH, also known as N-Boc-3-(4-pyridyl)-D-alanine or (R)-N-Boc-(4-Pyridyl)alanine (CAS 37535-58-3), is a non-natural D-amino acid derivative characterized by a tert-butyloxycarbonyl (Boc)-protected α-amine and a 4-pyridyl side chain on a D-alanine backbone . With a molecular formula of C₁₃H₁₈N₂O₄ and molecular weight of 266.29 g/mol, this white to off-white crystalline solid is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and peptidomimetic design [1]. The compound exhibits an air- and moisture-sensitive profile requiring storage at 0–5°C, with a melting point range of 223–229°C .

Why Generic Substitution of Boc-D-4-Pal-OH with In-Class Analogs Compromises Experimental Reproducibility


Substituting Boc-D-4-Pal-OH with seemingly similar analogs—including its L-enantiomer (Boc-L-4-Pal-OH), the Fmoc-protected equivalent (Fmoc-D-4-pyridylalanine), or the unprotected free amino acid (H-D-Ala(4-pyridyl)-OH)—introduces critical failures across three orthogonal dimensions: stereochemical integrity, synthetic compatibility, and application-specific performance. D-amino acids confer enhanced resistance to proteolytic degradation compared to natural L-amino acids [1], while Boc and Fmoc protection strategies are chemically orthogonal and incompatible in the same synthetic workflow [2]. Furthermore, as demonstrated in somatostatin antagonist studies, the D- versus L-configuration at the pyridylalanine position determines receptor binding competence entirely—the D-isomer may abolish recognition where the L-isomer maintains affinity [3]. Each substitution choice therefore risks failed coupling reactions, racemization, or complete loss of biological function. The quantitative evidence below establishes why Boc-D-4-Pal-OH is not interchangeable with its closest comparators.

Quantitative Differentiation Evidence for Boc-D-4-Pal-OH vs. Closest Analogs: Procurement Selection Criteria


Chiral Purity: D-Enantiomer Selection for Protease-Resistant Peptide Design

Boc-D-4-Pal-OH provides the D-enantiomer (R-configuration) of 4-pyridylalanine, as confirmed by its IUPAC name (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid and specific rotation data from synthetic characterization [1]. D-amino acid incorporation enhances peptide resistance to enzymatic hydrolysis, a property not conferred by the L-enantiomer (Boc-L-4-Pal-OH) [2].

Peptide Stability Chiral Purity Enantiomeric Excess

Synthetic Compatibility: Boc Protection for Acid-Labile Solid-Phase Peptide Synthesis Workflows

Boc-D-4-Pal-OH features acid-labile Boc protection (removable with TFA), making it compatible with Boc-strategy SPPS but incompatible with Fmoc-strategy SPPS, which requires base-labile protection [1]. The Fmoc analog (Fmoc-D-4-pyridylalanine) is removed with 20–50% piperidine/DMF and cannot substitute directly without altering the entire synthetic protocol [2].

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Application-Specific Performance: 4-Pal Regioisomer Confers Enhanced Hydrophilicity and Affinity in Receptor Ligands

In a comparative study of somatostatin receptor subtype 2 (SST₂) antagonists, incorporation of 4-pyridylalanine (4Pal) at position 3 yielded KD = 0.11 ± 0.01 nM, representing a 1.6-fold improvement over the 2Pal isomer (KD = 0.18 ± 0.02 nM) and comparable to the clinical lead [¹⁷⁷Lu]Lu-DOTA-LM3 (KD = 0.09 ± 0.02 nM) [1]. Hydrophilicity (logD) increased progressively from 2Pal (-2.3 ± 0.1) to 3Pal (-2.5 ± 0.1) to 4Pal (-2.6 ± 0.1) [1]. Chirality proved critical: the D-2Pal derivative lost receptor recognition entirely, whereas the L-enantiomer maintained binding [1].

Radioligand Design Somatostatin Antagonists Receptor Binding Affinity

Impurity Risk Mitigation: Verified Optical Purity via Enantioselective HPLC Methods

A published analytical method describes enantioselective HPLC for determining optical purity of Nᵅ-Fmoc/Boc amino acid derivatives (Nᵅ-PADs) of unnatural amino acids [1]. This method enables direct quantification of enantiomeric excess (ee) for Boc-D-4-Pal-OH samples. Procurement of the unprotected free amino acid (H-D-Ala(4-pyridyl)-OH) introduces coupling reaction inefficiencies and racemization risk, whereas the Boc-protected form ensures defined stereochemistry and ready coupling compatibility.

Chiral Purity Analysis Enantioselective HPLC Quality Control

Chemoenzymatic Synthesis Validation: D-Enantiomer Confers Pseudomonas Elastase Inhibition Potential

Enantiomerically pure 4-pyridylalanine (4Pal) derivatives, when incorporated into appropriate peptide sequences, act as substrates or inhibitors of Pseudomonas aeruginosa elastase, an enzyme implicated in nosocomial infections and cystic fibrosis complications [1]. The D-configuration is essential for specific biological interactions, as demonstrated by chemoenzymatic preparations using α-chymotrypsin that yield enantiomerically pure products.

Enzyme Inhibition Pseudomonas aeruginosa Cystic Fibrosis

Thermal and Storage Stability Profile: Defined Melting Point Range and Sensitivity Specifications

Boc-D-4-Pal-OH exhibits a melting point of 223–229°C, which serves as a verifiable identity and purity indicator . The compound is air- and moisture-sensitive, requiring storage at 0–5°C (short-term) or -20°C (long-term, powder) . In contrast, the free amino acid H-D-Ala(4-pyridyl)-OH decomposes at 280°C , demonstrating distinct thermal behavior. The unprotected L-4-pyridylalanine (natural isomer) lacks the Boc group entirely and exhibits different stability and solubility profiles.

Stability Storage Conditions Quality Control

Optimal Application Scenarios for Boc-D-4-Pal-OH Based on Quantitative Differentiation Evidence


Design of Protease-Resistant Therapeutic Peptides Requiring Extended In Vivo Half-Life

When designing therapeutic peptides intended for systemic circulation or exposure to proteolytic environments, Boc-D-4-Pal-OH provides the D-configured amino acid backbone essential for conferring resistance to enzymatic degradation. This scenario leverages the stereochemical advantage of D-amino acids over L-amino acids as a class-level property [1]. Substitution with Boc-L-4-Pal-OH would yield peptides susceptible to rapid proteolysis, negating therapeutic durability.

Solid-Phase Peptide Synthesis Using Established Boc-Strategy Workflows

Laboratories operating Boc-strategy SPPS protocols—which require acid-labile Nᵅ protection and HF or TFMSA cleavage conditions—should procure Boc-D-4-Pal-OH rather than its Fmoc-protected analog. The Boc group's compatibility with TFA-mediated deprotection and orthogonal side-chain protection (e.g., benzyl-based groups) makes it the correct building block for this synthetic route [2]. Fmoc-D-4-pyridylalanine is incompatible and would necessitate a complete switch to Fmoc-strategy SPPS, requiring new resins, reagents, and protocol validation.

Somatostatin Receptor-Targeted Radioligand Development for Neuroendocrine Tumor Imaging or Therapy

Based on direct head-to-head comparison data, 4-pyridylalanine substitution at position 3 of somatostatin antagonists yields optimal SST₂ receptor binding affinity (KD = 0.11 ± 0.01 nM) and enhanced hydrophilicity (logD = -2.6 ± 0.1) compared to 2Pal and 3Pal isomers [3]. Boc-D-4-Pal-OH serves as the precursor for synthesizing 4Pal-containing peptide ligands such as DOTA-[4Pal³]-LM3. Critically, the D- versus L-configuration determines binding competence: the D-2Pal derivative completely loses receptor recognition, while L-enantiomers maintain binding [3]. This scenario represents the strongest evidence-based application for Boc-D-4-Pal-OH procurement.

Pseudomonas aeruginosa Elastase Inhibitor Discovery for Cystic Fibrosis and Nosocomial Infection Research

Enantiomerically pure D-4-pyridylalanine derivatives, when incorporated into appropriate peptide sequences, serve as substrates or inhibitors of P. aeruginosa elastase—a key virulence factor in cystic fibrosis lung infections and hospital-acquired infections [4]. Boc-D-4-Pal-OH enables synthesis of stereochemically defined peptidomimetic inhibitors. The D-configuration is essential for the intended enzyme interaction; L-isomer substitution would produce a different substrate/inhibitor profile.

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